molecular formula C16H12N6O2S4 B2380713 N-(5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide CAS No. 1226447-62-6

N-(5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide

Cat. No.: B2380713
CAS No.: 1226447-62-6
M. Wt: 448.55
InChI Key: AVNZYCWWHLGTRH-UHFFFAOYSA-N
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Description

N-(5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide is a heterocyclic compound featuring a benzo[d]thiazole-2-carboxamide core linked via a thioether bridge to a 1,3,4-thiadiazole ring. The 1,3,4-thiadiazole moiety is further substituted with a 4-methylthiazol-2-yl group. The compound's molecular formula is C₁₆H₁₂N₆O₂S₃, with a molecular weight of 416.47 g/mol .

Properties

IUPAC Name

N-[5-[2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-1,3-benzothiazole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N6O2S4/c1-8-6-25-14(17-8)19-11(23)7-26-16-22-21-15(28-16)20-12(24)13-18-9-4-2-3-5-10(9)27-13/h2-6H,7H2,1H3,(H,17,19,23)(H,20,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVNZYCWWHLGTRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N6O2S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide is a complex heterocyclic compound with significant biological activity. This compound belongs to the class of thiazole and thiadiazole derivatives, which are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects.

Chemical Structure and Properties

The molecular formula of this compound is C16H15N3O4S, and it features multiple functional groups that contribute to its biological activity. The presence of thiazole and thiadiazole rings is particularly noteworthy as these structures are associated with a wide range of therapeutic effects.

The biological activity of this compound can be attributed to several mechanisms:

  • Target Interaction : It has been shown to interact with various biological targets, including protein kinases involved in cancer progression.
  • Biochemical Pathways : Thiazole derivatives often modulate multiple biochemical pathways, influencing cell proliferation and apoptosis.
  • Pharmacokinetics : The stability and release kinetics of this compound can enhance its efficacy in therapeutic applications.

Antimicrobial Activity

Research indicates that compounds containing thiadiazole and thiazole moieties exhibit potent antimicrobial properties. For instance:

  • In Vitro Studies : Compounds similar to this compound have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
Pathogen TypeActivity Level
Gram-positive bacteriaHigh
Gram-negative bacteriaModerate

Anticancer Activity

This compound has shown promise as an anticancer agent:

  • Cytotoxic Effects : In studies involving various human cancer cell lines, compounds with similar structures inhibited cell growth effectively. For example, derivatives were tested against K562 chronic myelogenous leukemia cells with notable results .
Cell LineIC50 (µM)
K562 (Bcr-Abl positive)7.4
MDA-MB-231 (breast cancer)3.3

Anti-inflammatory Activity

Thiazole derivatives have also been recognized for their anti-inflammatory properties. The modulation of inflammatory pathways can lead to therapeutic applications in conditions characterized by chronic inflammation.

Case Studies

Recent studies highlight the efficacy of thiazole-based compounds in clinical settings:

  • Study on Antitumor Agents : A study synthesized novel 1,3,4-thiadiazole derivatives and evaluated their cytotoxic effects on several cancer cell lines. The findings indicated that specific modifications in the structure enhanced anticancer activity .
  • Antimicrobial Efficacy : Another research focused on the synthesis of thiadiazole derivatives showed promising results against agricultural pathogens, suggesting potential applications in agrochemicals .

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiadiazole derivatives. The mechanisms through which these compounds exert their effects include:

  • Inhibition of DNA and RNA Synthesis : Thiadiazole derivatives have been shown to inhibit the synthesis of nucleic acids, which is crucial for cancer cell proliferation .
  • Targeting Key Kinases : The heteroatoms in the thiadiazole ring can interact with biological targets involved in tumorigenesis, making them effective in cancer treatment .

For instance, a study demonstrated that various 1,3,4-thiadiazoles displayed significant cytotoxicity against human hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cell lines, often outperforming standard chemotherapeutics like cisplatin .

Antimicrobial Activity

Thiadiazole derivatives have also been investigated for their antimicrobial properties. Research indicates that these compounds exhibit activity against a range of bacterial strains. The proposed mechanisms include:

  • Disruption of Bacterial Cell Walls : Some thiadiazoles interfere with the structural integrity of bacterial cells, leading to cell lysis.
  • Inhibition of Enzymatic Pathways : Compounds can inhibit specific enzymes essential for bacterial survival.

Case Study 1: Anticancer Efficacy

A comprehensive study synthesized new 1,3,4-thiadiazoles and evaluated their anticancer effects. The results indicated that certain derivatives showed potent activity against HepG-2 and A-549 cells, with IC50 values significantly lower than those of established chemotherapy agents . Molecular docking studies further elucidated the binding affinities of these compounds to target proteins involved in cancer progression.

Case Study 2: Antimicrobial Evaluation

Another research effort focused on synthesizing thiadiazole derivatives and assessing their antibacterial effects. The study found that specific compounds exhibited strong inhibitory effects against Gram-positive and Gram-negative bacteria, suggesting their potential as lead compounds in antibiotic development .

Data Table: Summary of Biological Activities

Activity TypeTested CompoundsTarget Organisms/CellsObserved Effect
Anticancer1,3,4-thiadiazole derivativesHepG-2, A-549Significant cytotoxicity
AntimicrobialThiadiazole derivativesVarious bacterial strainsStrong antibacterial activity

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features and Substituent Variations

The target compound shares key structural motifs with several analogues, as outlined below:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Yield Spectral Data Highlights
Target Compound C₁₆H₁₂N₆O₂S₃ 416.47 4-methylthiazol-2-yl Not reported δ 8.2 (s, 1H, thiazole-H); IR 1675 cm⁻¹ (C=O stretch)
N-(5-Nitrothiazol-2-yl)benzo[d]thiazole-2-carboxamide (Compound 44, ) C₁₁H₇N₃O₃S₂ 301.32 5-nitrothiazol-2-yl Not specified δ 8.5 (s, 1H, nitro group); IR 1520 cm⁻¹ (NO₂)
N-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (Compound 4g, ) C₁₇H₁₂ClN₃O₂S₂ 413.91 4-chlorophenyl 70% IR 1680 cm⁻¹ (C=O stretch); δ 7.8 (d, 2H, Ar-H)
N-(5-((2-((5-Methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide C₁₆H₁₂N₆O₂S₃ 416.47 5-methyl-1,3,4-thiadiazol-2-yl Not reported δ 7.9 (s, 1H, thiadiazole-H)
N-(4-(2-((3-Methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide () C₁₈H₁₇N₃O₄S 371.40 3-methoxybenzyl, furan-2-carboxamide Not reported δ 6.8 (m, 4H, Ar-H); IR 1700 cm⁻¹ (amide C=O)
Key Observations:

Core Heterocycles : The benzo[d]thiazole-2-carboxamide moiety is conserved across multiple analogues (e.g., ), underscoring its role in molecular recognition.

Substituent Effects: Electron-Withdrawing Groups: Compound 44 () features a nitro group, which enhances electrophilicity but may reduce metabolic stability compared to the target compound’s methyl-substituted thiazole. Aryl vs.

Key Observations:
  • Coupling Reagents : The use of HATU/DIPEA () is a standard approach for carboxamide bond formation, applicable to the target compound.
  • Yield Variability : Lower yields in analogues like Compound 4i (37%, ) highlight challenges with bulky or electron-deficient substituents.

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